molecular formula C12H20O8Pb B13835699 Bleitetrapropionat

Bleitetrapropionat

Katalognummer: B13835699
Molekulargewicht: 499 g/mol
InChI-Schlüssel: HCNKPODBSXPFKR-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bleitetrapropionat is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its specific molecular structure, which includes lead (Pb) as a central element bonded to four propionate groups. The presence of lead in its structure makes it a subject of both interest and caution due to the toxic nature of lead compounds.

Vorbereitungsmethoden

The synthesis of Bleitetrapropionat typically involves the reaction of lead salts with propionic acid under controlled conditions. One common method includes dissolving lead acetate in water and then adding propionic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by filtration and purified through recrystallization. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as the use of advanced filtration and drying processes.

Analyse Chemischer Reaktionen

Bleitetrapropionat undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to lead metal and propionic acid.

    Substitution: In the presence of suitable reagents, the propionate groups can be substituted with other functional groups, leading to the formation of different lead-based compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bleitetrapropionat has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and materials.

    Biology: Research into the biological effects of lead compounds often includes studies on this compound to understand its toxicity and interaction with biological systems.

    Medicine: While lead compounds are generally toxic, understanding their effects can contribute to medical research, particularly in toxicology.

    Industry: this compound may be used in the production of specialized materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of Bleitetrapropionat involves its interaction with biological molecules, primarily through the lead ion. Lead ions can interfere with various biochemical pathways by binding to proteins and enzymes, disrupting their normal function. This can lead to a range of toxic effects, including neurological damage and interference with cellular processes. The molecular targets include enzymes involved in neurotransmitter synthesis and cellular respiration.

Vergleich Mit ähnlichen Verbindungen

Bleitetrapropionat can be compared with other lead-based compounds such as lead acetate, lead nitrate, and lead carbonate. While all these compounds contain lead, this compound is unique due to its specific structure and the presence of propionate groups. This gives it distinct chemical properties and reactivity compared to other lead compounds. For instance, lead acetate is more soluble in water, while lead carbonate is less reactive under normal conditions.

Conclusion

This compound is a compound with significant scientific interest due to its unique properties and potential applications its use is limited by the toxic nature of lead, necessitating careful handling and specific safety measures in research and industrial applications

Eigenschaften

Molekularformel

C12H20O8Pb

Molekulargewicht

499 g/mol

IUPAC-Name

tri(propanoyloxy)plumbyl propanoate

InChI

InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/q;;;;+4/p-4

InChI-Schlüssel

HCNKPODBSXPFKR-UHFFFAOYSA-J

Kanonische SMILES

CCC(=O)O[Pb](OC(=O)CC)(OC(=O)CC)OC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.